Waglerin-1
Description
Properties
Molecular Formula |
C112H175N37O26S2 |
|---|---|
Molecular Weight |
2520 Da |
Appearance |
White lyophilized solidAA sequence: Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys9-His-Pro-Pro-Cys13-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg-OHDisulfide bonds: Cys9-Cys13Length (aa): 22 |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Waglerin 1
Primary Amino Acid Sequence and Disulfide Bond Connectivity
Waglerin-1 is a 22-residue peptide. smartox-biotech.comsmartox-biotech.comnzytech.comnih.govresearchgate.netnih.govacs.org Its primary amino acid sequence is Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys-His-Pro-Pro-Cys-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg-OH. smartox-biotech.commayflowerbio.comnzytech.comntu.edu.tw This sequence includes two cysteine residues, Cys9 and Cys13, which form a single intramolecular disulfide bond. smartox-biotech.commayflowerbio.comnih.govntu.edu.twontosight.aikvinzo.comnih.gov This disulfide linkage creates a short, rigid loop within the peptide structure. nih.govkvinzo.com The molecular formula for this compound is C₁₁₂H₁₇₅N₃₇O₂₆S₂, with a molecular weight of approximately 2520 Da. smartox-biotech.com
Table 1: Key Molecular Characteristics of this compound
| Characteristic | Value |
| Amino Acid Length | 22 residues |
| Primary Sequence | GGKPDLRPCHPPCHYIPRPKPR |
| Disulfide Bond | Cys9-Cys13 (intramolecular) |
| Molecular Formula | C₁₁₂H₁₇₅N₃₇O₂₆S₂ |
| Molecular Weight (approx.) | 2520 Da |
Three-Dimensional Structural Elucidation
The three-dimensional structure of this compound (also known as WTX1 or Waglerin (B1176055) I) has been extensively investigated using a combination of biophysical techniques and computational methods. smartox-biotech.comnih.govnih.gov
Circular Dichroism (CD) spectroscopy has been employed in conjunction with NMR and computational simulations to study the three-dimensional structure of this compound. nih.govnih.gov CD provides insights into the secondary structural elements present in the peptide. nih.gov
Computational molecular dynamics simulations have been crucial in determining the three-dimensional solution structure of this compound, utilizing the experimental restraints obtained from NMR data. nih.govnih.govnih.gov These simulations allow for the study of how atomic coordinates evolve under given conditions, providing kinetic information at the microscopic scale. valencelabs.com The simulations generate an ensemble of structures that satisfy the experimental restraints and exhibit minimal deviation from idealized covalent geometry. nih.gov
Mechanistic Principles of Waglerin 1 Receptor Interactions
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism
Waglerin-1 functions as a competitive antagonist of muscle-type nicotinic acetylcholine receptors. smartox-biotech.comsmartox-biotech.comtandfonline.comnih.govgoogle.comnzytech.com Its antagonistic action is mediated by directly interfering with acetylcholine binding and subsequent channel activation. google.comnzytech.com
Subtype Selectivity and Binding Site Specificity (e.g., α-ε interface)
This compound exhibits remarkable selectivity for specific nAChR subtypes and binding interfaces. It selectively blocks the epsilon (ε) form of the muscle nAChR. uniprot.orgnzytech.comjneurosci.orgresearchgate.net Research indicates that this compound binds with significantly higher affinity to the α-ε subunit interface of the mouse nAChR, demonstrating approximately 2000-fold to 2100-fold greater affinity compared to the α-γ or α-δ binding sites. smartox-biotech.comtandfonline.comportlandpress.comnih.govcapes.gov.brresearchgate.net This pronounced selectivity is attributed to interactions with specific charged and hydrophobic residues located on the complementary face of the receptor. portlandpress.com
Competitive Inhibition of Acetylcholine Binding
This compound acts as a competitive antagonist by directly competing with acetylcholine for binding to the nAChR. smartox-biotech.comsmartox-biotech.comtandfonline.comnih.govgoogle.comnzytech.com This competitive interaction prevents acetylcholine from binding to its receptor sites, thereby inhibiting the activation of the ion channel. google.comnzytech.com The peptide has been shown to reduce the acetylcholine response in adult wild-type mice with an IC50 value of 50 nM. smartox-biotech.comresearchgate.net Furthermore, this compound inhibits both spontaneous miniature end-plate potentials and evoked end-plate potentials, underscoring its post-synaptic inhibitory action at the neuromuscular junction. researchgate.net
Species-Specific Binding Affinities and Their Determinants
The binding affinity of this compound to nAChRs varies significantly across different species. It binds approximately 100-fold more potently to nAChRs from adult mice than to those from rats or humans. smartox-biotech.comsmartox-biotech.comnih.govcapes.gov.brresearchgate.net This species-specific difference in affinity is mediated by particular amino acid residues within the extracellular domains of the epsilon subunit. For instance, residues 59 (Asp in mouse, Glu in rat epsilon) and 115 (Tyr in mouse, Ser in rat epsilon) play a critical role in determining this species difference. smartox-biotech.comnih.govcapes.gov.br Mutating these residues can alter this compound's affinity, effectively converting the binding characteristics from one species to another. smartox-biotech.comnih.govcapes.gov.br In human nAChRs, polar residues such as Ser-187 and Thr-189 contribute to lower affinity, whereas in mouse nAChRs, aromatic residues like Trp-187 and Phe-189 confer higher affinity. nih.govcapes.gov.br
The following table summarizes the observed species-specific binding affinity differences:
| Receptor Source | Relative Binding Affinity (vs. Mouse α-ε interface) | Mediating Residues (Epsilon Subunit) |
| Mouse nAChR | 1x (reference) | Asp-59, Tyr-115, Trp-187, Phe-189 |
| Rat nAChR | ~100-fold lower | Glu-59, Ser-115 |
| Human nAChR | ~100-fold lower | Ser-187, Thr-189 |
Allosteric Modulation of Receptor Gating and Ion Channel Function
This compound's primary mechanism of action on nAChRs involves competitive antagonism, which directly impacts ion channel function by preventing their activation. As a competitive antagonist, this compound inhibits the binding of acetylcholine, thereby preventing the conformational changes necessary for receptor gating and subsequent ion channel opening. google.comnzytech.com This results in a blockage of the ion channel, as evidenced by its ability to inhibit spontaneous miniature end-plate potentials and evoked end-plate potentials. researchgate.net While this directly affects ion channel function, the available research primarily describes a competitive mechanism at the orthosteric site rather than an allosteric modulation of receptor gating.
Gamma-Aminobutyric Acid (GABA) Receptor Modulation
Beyond its well-established effects on nAChRs, this compound also demonstrates modulatory effects on ionotropic GABA(A) receptors (GABARs). smartox-biotech.comsmartox-biotech.comuniprot.orgnzytech.com
Differential Effects on GABAergic Currents (Potentiation vs. Depression)
This compound exhibits differential effects on GABAergic currents, capable of both potentiating and depressing the whole-cell current response to GABA (I(GABA)), depending on the specific neuronal context. smartox-biotech.comsmartox-biotech.comuniprot.orgnih.gov
In studies involving freshly isolated murine hypothalamic neurons, co-application of this compound with GABA led to an increase in I(GABA) in some neurons, while suppressing it in others. nih.gov The potentiating effect of this compound was characterized by a leftward shift in the GABA concentration-response curve without an increase in the peak I(GABA). nih.gov This potentiation mimics the action of diazepam and was antagonized by the benzodiazepine (B76468) antagonist flumazenil. nih.gov These observations suggest that this compound may act at the benzodiazepine binding site of certain GABA(A) receptor/channel complexes, thereby increasing the receptor's affinity for its agonist. nih.gov
Conversely, the depressant effect of this compound on GABAergic currents was associated with a rightward shift of the GABA concentration-response curve, without depressing the maximal I(GABA). nih.gov This suggests a competitive inhibition of a distinct class of GABARs. nih.gov The depressant effect was more pronounced at negative holding potentials and showed a positive correlation with the action of Zn++. nih.gov In neurons from the nucleus accumbens of neonatal rats, this compound depressed I(GABA) induced by subsaturating concentrations of GABA, with an IC50 of 2.5 µM for 10 µM GABA. smartox-biotech.comnih.gov This depression shifted the GABA EC50 from 12±3 µM to 27±5 µM. nih.gov Furthermore, the phosphorylation state of the neuron appears to modulate the sensitivity of GABA(A) receptors to this compound's inhibitory effect. nih.gov
Structure Activity Relationship Sar Studies of Waglerin 1
Identification of Essential Amino Acid Residues for Bioactivity
Research into the essential amino acid residues for Waglerin-1's bioactivity has highlighted the significance of its N-terminal region. A proteolytic fragment of this compound, comprising residues 6-22, was found to be nontoxic, indicating that one or more of the first five N-terminal amino acid residues are indispensable for its biological activity. tocris.comlotioncrafter.com Further modifications revealed that substituting aspartic acid at residue 5 with glutamic acid resulted in a slight reduction in lethality. tocris.comlotioncrafter.com However, analogues containing asparagine instead of aspartic acid at residue 5, or a carboxamide group instead of a carboxy-terminus, retained their lethal effects, demonstrating that a negative charge at either position 5 or the C-terminus is not a strict requirement for bioactivity. tocris.comlotioncrafter.com The amino acid sequence of this compound is Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys-His-Pro-Pro-Cys-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg-OH. nih.govinci.guide
Mapping Receptor Subunit Residues Critical for this compound Binding and Selectivity
This compound exhibits remarkable selectivity for specific nAChR subtypes and species. It binds with considerably higher affinity to mouse nAChRs compared to those from rats or humans. tocris.comcdutcm.edu.cnnih.govscantifix.comulprospector.com Notably, this compound demonstrates a profound selectivity for the alpha-epsilon (α-ε) binding site of the mouse nAChR, binding with 2000-fold to 3700-fold higher affinity than to the alpha-delta (α-δ) or alpha-gamma (α-γ) binding sites. tocris.comcdutcm.edu.cnnih.govscantifix.comulprospector.com
Detailed mutagenesis studies have identified specific amino acid residues within the nAChR alpha and epsilon subunits that are crucial for this compound's binding and species selectivity. Key residues in the epsilon subunit, including Gly-57, Asp-59, Tyr-111, Tyr-115, and Asp-173, predominantly account for the significantly higher affinity observed at the α-ε site relative to the α-γ site (approximately 3700-fold higher affinity). scantifix.com Similarly, Lys-34, Gly-57, Asp-59, and Asp-173 are primarily responsible for the high affinity of the α-ε site when compared to the α-δ site. scantifix.com
Further analysis revealed that Asp-173 in the epsilon subunit is indispensable, in conjunction with other determinants, for this compound's selectivity. A notable interaction occurs between Lys-34 and Asp-173, which collectively confers high affinity, resulting in an interaction energy (ΔΔG(INT)) of -2.3 kcal/mol in the epsilon subunit and -1.3 kcal/mol in the delta subunit. scantifix.com
Species-specific differences in this compound affinity are mediated by residues such as Asp-59 and Tyr-115 in the epsilon subunit. Mutating Asp-59 (mouse) to Glu (rat) and Tyr-115 (mouse) to Ser (rat) can convert this compound's affinity for the α-ε interface between these species. ulprospector.com In human nAChRs, polar residues like Ser-187 and Thr-189 contribute to lower affinity for this compound, whereas in mouse nAChRs, aromatic residues such as Trp-187 and Phe-189 confer high affinity. cdutcm.edu.cnulprospector.com
The selective binding of this compound to the epsilon-containing nAChR is further supported by observations in mice. Neonatal mice are resistant to the lethal effects of this compound, a phenomenon attributed to the presence of the gamma-subunit in their nAChRs, which is later replaced by the epsilon-subunit in adult mice. Adult knockout mice lacking the gene for the epsilon-subunit also exhibit resistance to this compound's lethal effects. tocris.comnih.govchembk.com
Table 1: Key Receptor Subunit Residues and Their Influence on this compound Binding
| Receptor Subunit | Residues | Effect on this compound Affinity/Selectivity | Citation |
| Mouse ε-subunit | Gly-57, Asp-59, Tyr-111, Tyr-115, Asp-173 | Predominantly account for 3700-fold higher affinity at α-ε site vs. α-γ site. | scantifix.com |
| Mouse ε-subunit | Lys-34, Gly-57, Asp-59, Asp-173 | Predominantly account for high affinity at α-ε site vs. α-δ site. | scantifix.com |
| Mouse ε-subunit | Asp-173 (with Lys-34) | Required for selectivity; Lys-34 interacts with Asp-173 to confer high affinity (ΔΔG(INT) -2.3 kcal/mol in ε, -1.3 kcal/mol in δ). | scantifix.com |
| Mouse ε-subunit | Asp-59, Tyr-115 | Mediate species difference in affinity between mouse and rat. | ulprospector.com |
| Human nAChR | Ser-187, Thr-189 (polar) | Confer low affinity. | cdutcm.edu.cnulprospector.com |
| Mouse nAChR | Trp-187, Phe-189 (aromatic) | Confer high affinity. | cdutcm.edu.cnulprospector.com |
Design and Functional Characterization of this compound Analogues
The insights gained from SAR studies have facilitated the design and functional characterization of this compound analogues. Synthetic peptides have been instrumental in probing the specific requirements for this compound's activity, as seen with the alanine (B10760859) substitutions for cysteine residues and modifications at residue 5. tocris.comlotioncrafter.com
One notable analogue is Syn-Ake (Dipeptide diaminobutyroyl benzylamide diacetate), a synthetic tripeptide designed to mimic the activity of this compound. chembk.com Syn-Ake acts as a reversible antagonist of the muscle nicotinic acetylcholine (B1216132) receptor (Nm receptor) by blocking sodium ion channels on muscle cells, thereby inhibiting muscle contraction. ulprospector.comchembk.com While this compound itself is too large for effective absorption through the stratum corneum, Syn-Ake, with its smaller size, has found application in cosmetics for its anti-wrinkle effects. nih.govinci.guidechembk.com
Another important derivative is this compound-FAM, a fluorescently labeled analogue. This tool is utilized in research to explore the expression and function of adult nAChR subtypes, providing a valuable probe for studying receptor dynamics and localization. cdutcm.edu.cninci.guide
Advanced Methodologies in Waglerin 1 Research
Synthetic Peptide Chemistry and Recombinant Expression Systems
The study of Waglerin-1's structure-function relationships and its therapeutic potential necessitates reliable methods for its production. This compound is a 22-amino acid peptide characterized by a single disulfide bond between Cys9 and Cys13 mims.comtocris.comcycpeptmpdb.com. This disulfide bridge is crucial for the stability and function of the toxin wikipedia.org.
Synthetic peptide chemistry offers a precise route for obtaining this compound and its analogs. The peptide can be chemically synthesized, allowing for modifications and the creation of derivatives for research purposes mims.comnih.gov. For instance, Syn-AKE, a synthetic tripeptide, has been developed to mimic the active region of this compound, demonstrating its utility in bioengineering and molecular research due to its structural similarity to the natural neurotoxin nih.gov.
In addition to chemical synthesis, recombinant expression systems provide an alternative for producing this compound. Recombinant this compound venom peptide has been successfully produced and purified from Escherichia coli abertay.ac.ukguidetopharmacology.org. This recombinant peptide typically achieves a purity greater than 90%, as assessed by techniques such as SDS-PAGE and ElectroSpray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-ToF-MS) guidetopharmacology.org. The recombinant peptide sequence is reported as Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys-His-Pro-Pro-Cys-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg guidetopharmacology.org.
In Vitro Electrophysiological Techniques
Electrophysiological techniques are fundamental for investigating the functional impact of this compound on ion channels and synaptic transmission in a controlled in vitro environment. These methods allow researchers to directly measure changes in electrical currents or potentials in response to this compound application.
Whole-Cell Patch Clamp Recordings for Current Analysis
Whole-cell patch clamp recording is a widely employed electrophysiological technique that enables the study of ionic currents across the entire cell membrane of isolated living cells nih.govwikipedia.org. This method provides a low-resistance electrical access to the cell's interior, allowing for precise control of membrane voltage and measurement of resulting currents wikipedia.org.
In this compound research, whole-cell patch clamp has been utilized to analyze its effects on various receptors. For example, studies have examined the whole-cell current response to gamma-aminobutyric acid (GABA) in freshly isolated neurons from the nucleus accumbens of neonatal rats latoxan.com. These recordings revealed that this compound depressed the GABA-induced current (I(GABA)) in a concentration-dependent manner, with an IC50 of 2.5 µM for I(GABA) induced by 10 µM GABA latoxan.com. This indicates that this compound can modulate GABAergic currents in certain neuronal populations latoxan.com.
Nerve-Muscle Preparation Studies and Synaptic Transmission Monitoring
Nerve-muscle preparations are invaluable in vitro models for studying the effects of neurotoxins like this compound on neuromuscular (NM) transmission. These preparations, such as the mouse phrenic nerve-diaphragm and triangularis sterni nerve-muscle preparations, allow for the direct monitoring of muscle contractility and synaptic potentials fishersci.co.ukresearchgate.net.
Research using these preparations has demonstrated that this compound reversibly inhibits indirectly elicited twitch tension in the diaphragm and decreases acetylcholine (B1216132) (ACh)-elicited muscle contracture in chronically denervated diaphragms, while directly elicited twitch tension remains unaffected fishersci.co.ukresearchgate.net. Furthermore, this compound reversibly decreases the amplitude of miniature endplate potentials (MEPPs) at 0.52 µM and endplate potentials (EPPs) at 1.2–4 nM fishersci.co.ukresearchgate.net. While this compound primarily acts postsynaptically by competitively antagonizing nAChRs, some studies suggest that higher concentrations (1.4–2.9 µM) can also inhibit spontaneous transmitter release and cause a "rundown" of endplate current (EPC) amplitude, indicating a potential presynaptic effect in impeding transmitter release alfa-chemistry.com.
Ligand Binding Assays Using Radiolabeled Probes and Competitive Antagonists
Ligand binding assays are crucial for quantifying the affinity and selectivity of this compound for its target receptors. These assays often employ radiolabeled probes and competitive antagonists to determine binding characteristics.
This compound functions as a competitive antagonist of muscle nicotinic acetylcholine receptors (nAChRs) mims.comtocris.comcycpeptmpdb.comwikipedia.orgdsm.com. It directly competes with other known nAChR antagonists, such as α-bungarotoxin, for binding sites mims.com. Studies show that this compound reduces the binding of α-bungarotoxin to end-plates of adult, but not neonatal, wild-type mice, consistent with its selective action on mature nAChRs.
A key finding from ligand binding assays is this compound's remarkable selectivity for the α-ε subunit interface of the mouse nAChR. It binds with significantly higher affinity, ranging from 2100-fold to 3700-fold greater, to the α-ε site compared to the α-δ or α-γ binding sites mims.comwikipedia.orgdsm.com. This selectivity makes this compound an important tool for discriminating between fetal (α-γ subunit containing) and adult (α-ε subunit containing) muscle nAChRs mims.com.
Furthermore, this compound exhibits species selectivity, binding approximately 100-fold more potently to nAChRs from adult mice than to those from rat or human sources mims.comwikipedia.orgdsm.com. The half-maximal inhibitory concentration (IC50) for this compound blocking muscle nAChR from adult mice is reported to be around 50 nM mims.comdsm.com.
Fluorescent derivatives, such as this compound-FAM, have been developed to facilitate binding studies and to explore the expression and function of adult nAChR subtypes dsm.com.
Table 1: this compound Binding Affinity and Selectivity
| Target Receptor Interface | Relative Affinity (Mouse nAChR) | Species Selectivity (Mouse vs. Rat/Human) | IC50 (Adult Mouse Muscle nAChR) |
| α-ε subunit interface | 2100-3700-fold higher than α-δ/α-γ mims.comwikipedia.orgdsm.com | 100-fold more potent mims.comwikipedia.orgdsm.com | ~50 nM mims.comdsm.com |
Molecular Biology Approaches
Molecular biology techniques have been instrumental in dissecting the precise interactions between this compound and its target receptors, particularly in identifying the specific amino acid residues that govern its high affinity and selectivity.
Site-Directed Mutagenesis for Residue Importance Analysis
Site-directed mutagenesis is a powerful molecular biology tool that allows researchers to introduce specific changes into the DNA sequence encoding a protein, thereby altering specific amino acid residues in the expressed protein. This technique is critical for pinpointing which residues are essential for this compound's binding and species-specific effects wikipedia.orgdsm.com.
Studies employing site-directed mutagenesis have identified key residues in the epsilon (ε) subunit of the nAChR that mediate the species difference in this compound affinity. Specifically, residues 59 (Asp in mouse, Glu in rat ε) and 115 (Tyr in mouse, Ser in rat ε) have been shown to be critical wikipedia.orgdsm.com. Mutating these residues can convert the this compound affinity for the α-ε interface of one species to that of another wikipedia.org. In human nAChR, polar residues Ser-187 and Thr-189 contribute to lower affinity for this compound, whereas in mouse nAChR, aromatic residues Trp-187 and Phe-189 confer high affinity wikipedia.orgdsm.com.
Further research has elucidated the residues in the ε, γ, and δ subunits that dictate this compound's selectivity for the α-ε binding site over the α-γ and α-δ sites. Residues Gly-57, Asp-59, Tyr-111, Tyr-115, and Asp-173 of the ε subunit are predominantly responsible for the 3700-fold higher affinity of the α-ε site relative to the α-γ site. Similarly, Lys-34, Gly-57, Asp-59, and Asp-173 contribute significantly to the high affinity of the α-ε site compared to the α-δ site. Notably, Asp-173 in the ε subunit is essential for this compound selectivity and interacts with Lys-34 to confer high affinity. These findings highlight how non-conserved residues at the nAChR binding site, while not crucial for acetylcholine activation, play a pivotal role in governing the potency and selectivity of neuromuscular toxins like this compound wikipedia.org.
Table 2: Key Residues Determining this compound Binding Selectivity for nAChR Subunits
| Receptor Subunit | Residues (Mouse ε) | Contribution to Affinity |
| ε (α-ε site) | Gly-57, Asp-59, Tyr-111, Tyr-115, Asp-173 | Predominantly account for 3700-fold higher affinity vs. α-γ site |
| ε (α-ε site) | Lys-34, Gly-57, Asp-59, Asp-173 | Predominantly account for high affinity vs. α-δ site |
| ε (Asp-173) | Interacts with Lys-34 | Required for this compound selectivity and high affinity |
Chimeric Receptor Subunit Construction for Selectivity Studies
Studies employing chimeric receptor subunits have been instrumental in elucidating the precise mechanisms by which this compound exhibits its high affinity and selectivity for specific nAChR subtypes and species. This compound (Wtx-1) demonstrates a marked selectivity for the alpha-epsilon (α-ε) binding site over the alpha-delta (α-δ) binding site within the mouse muscle nAChR, binding approximately 2100-fold more tightly to the α-ε interface. nih.govnih.gov Furthermore, Wtx-1 exhibits significant species selectivity, binding about 100-fold more tightly to the α-ε interface from mouse nAChR compared to that from rat or human sources. nih.gov
To pinpoint the residues responsible for this selectivity, researchers have utilized a series of chimeric and point mutant subunits. These investigations revealed that specific amino acid residues within the epsilon (ε), gamma (γ), and delta (δ) subunits of the nAChR critically govern Wtx-1's binding selectivity. nih.gov
Key Residues and Their Contributions to this compound Selectivity nih.gov:
| Receptor Site/Subunit | Key Residues | Affinity Contribution |
| α-ε vs. α-γ (mouse) | Gly-57, Asp-59, Tyr-111, Tyr-115, Asp-173 (ε subunit) | Predominantly account for 3700-fold higher affinity at α-ε site. |
| α-ε vs. α-δ (mouse) | Lys-34, Gly-57, Asp-59, Asp-173 (ε subunit) | Predominantly account for high affinity at α-ε site. |
Further detailed analysis of combinations of point mutations highlighted the critical role of Asp-173 in the ε subunit. This residue, in conjunction with other determinants in the ε subunit, is essential for achieving Wtx-1 selectivity. nih.gov Notably, Lys-34 interacts with Asp-173 to confer high affinity, resulting in significant interaction energies (ΔΔG(INT)). nih.gov
Interaction Energies (ΔΔG(INT)) for Key Residue Interactions nih.gov:
| Interacting Residues | Subunit | ΔΔG(INT) (kcal/mol) |
| Lys-34 and Asp-173 | ε | -2.3 |
| Lys-34 and Asp-173 | δ | -1.3 |
These findings underscore that non-conserved residues at the nAChR binding site, while not crucial for the receptor's activation by acetylcholine, play a pivotal role in governing the potency and selectivity of neuromuscular toxins like this compound. nih.gov Site-directed mutagenesis experiments targeting residues 59 (Asp in mouse, Glu in rat ε) and 115 (Tyr in mouse, Ser in rat ε) in the extracellular domains of rat and mouse epsilon subunits have further confirmed their role in mediating species-specific differences in Wtx-1 affinity. nih.gov
Analytical and Biophysical Characterization Techniques (e.g., Mass Spectrometry, SDS-PAGE)
Analytical and biophysical techniques are indispensable for characterizing the purity, molecular integrity, and structural properties of this compound. Recombinant this compound, for instance, undergoes stringent purification protocols, with its purity typically assessed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and ElectroSpray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-ToF-MS). nzytech.com
SDS-PAGE is a widely used electrophoretic method for separating proteins based on their molecular weight. It serves as a primary tool for assessing the purity of this compound preparations, with highly purified recombinant this compound typically achieving greater than 90% purity as judged by SDS-PAGE followed by staining. nzytech.com
Beyond specific this compound applications, MS, including Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS), is broadly utilized for determining molecular weights of proteins and peptides, identifying degradation products, and elucidating complex structures. technopharmasphere.comcriver.comnovalix.comnih.govmdpi.com A strategy to characterize SDS-PAGE-separated proteins by MALDI MS involves electroblotting the proteins onto nitrocellulose membranes, dissolving the membrane in matrix solutions, and then performing direct MALDI MS analysis. This method offers a rapid and accurate means of measuring molecular weights and can be applied to proteins and their digestion products. nih.gov
Waglerin 1 As a Pharmacological and Neurobiological Research Probe
Discrimination and Characterization of Nicotinic Acetylcholine (B1216132) Receptor Subtypes
Waglerin-1 exhibits a remarkable selectivity for the adult form of the muscle nAChR, which contains an epsilon (ε) subunit, over the fetal form, which contains a gamma (γ) subunit. This specificity has been instrumental in discriminating between these two nAChR subtypes. The adult muscle nAChR is a pentameric ion channel composed of two alpha (α), one beta (β), one delta (δ), and one epsilon (ε) subunit (α2βδε), while the fetal form is composed of α2βδγ.
Research has demonstrated that this compound is a potent competitive antagonist of the adult muscle nAChR. It has been shown to bind with significantly higher affinity to the α-ε subunit interface compared to the α-γ or α-δ subunit interfaces. nzytech.com Studies have reported that this compound binds approximately 2100-fold more tightly to the α-ε interface than to the α-δ binding site of the mouse nAChR. nih.gov This high degree of selectivity allows researchers to pharmacologically isolate and characterize the function of adult-type nAChRs in the presence of fetal-type receptors. For instance, in vitro electrophysiological recordings have shown that this compound effectively blocks acetylcholine (ACh)-induced currents in adult muscle fibers, while having a minimal effect on neonatal muscle fibers expressing the fetal nAChR isoform. nih.gov
The IC50 value, which represents the concentration of an inhibitor required to block 50% of a biological response, for this compound on the end-plate response of adult wild-type mice to iontophoretically applied acetylcholine has been determined to be 50 nM. nih.gov In contrast, at a concentration of 1 µM, this compound has little to no effect on the ACh response in neonatal mice. nih.gov This differential sensitivity provides a clear pharmacological distinction between the two receptor subtypes.
| nAChR Subtype | Subunit Composition | This compound Affinity | Effect of this compound | Reference |
|---|---|---|---|---|
| Adult Muscle nAChR | α2βδε | High | Potent competitive antagonist | nzytech.com |
| Fetal Muscle nAChR | α2βδγ | Low | Minimal effect | nih.gov |
Elucidation of Fetal Versus Adult Muscle nAChR Subunit Expression Patterns
The transition from the fetal (γ-containing) to the adult (ε-containing) form of the muscle nAChR is a critical developmental process that occurs around the time of birth. This compound's selective antagonism of the adult ε-containing nAChR makes it an invaluable tool for studying this developmental switch.
By applying this compound to muscle preparations at different developmental stages, researchers can functionally assess the expression levels of the adult nAChR subtype. For example, studies in neonatal mice have shown a dramatic increase in the suppressant effect of this compound on end-plate responses to ACh between 11 and 12 days after birth, indicating a significant upregulation of the ε-subunit-containing receptors during this period. nih.gov Before this developmental window, neonatal mice are resistant to the lethal effects of this compound, a resistance that is lost as the ε-subunit replaces the γ-subunit. nih.gov
Furthermore, experiments using adult knockout mice lacking the gene for the ε-subunit have confirmed the selectivity of this compound. These mice are resistant to the effects of the toxin, similar to neonatal wild-type mice. nih.gov The use of this compound in conjunction with other pharmacological tools, such as α-conotoxins that selectively block the fetal nAChR, allows for a comprehensive analysis of the temporal and spatial expression patterns of both receptor subtypes during development and in pathological conditions. nzytech.com
Investigation of Neuromuscular Junction Development and Plasticity
The neuromuscular junction (NMJ) is a specialized synapse where motor neurons communicate with skeletal muscle fibers. The precise arrangement and function of nAChRs at the postsynaptic membrane are essential for effective neuromuscular transmission. This compound has been utilized to investigate the role of the adult nAChR subtype in the development, maturation, and plasticity of the NMJ.
By selectively blocking the adult nAChRs, researchers can study the contribution of this receptor subtype to synaptic transmission and the structural organization of the NMJ. For instance, the application of this compound to adult muscle preparations leads to the inhibition of spontaneous miniature end-plate potentials and evoked end-plate potentials, demonstrating the critical role of ε-containing nAChRs in mediating synaptic transmission in mature muscle. nih.gov
Moreover, studies on the effects of immobilization on muscle have suggested that changes in nAChR subunit expression may occur. In immobilized mouse hindlimb muscle, a decreased sensitivity to this compound was observed, suggesting a potential shift from the adult ε-containing nAChR to the fetal γ-containing or other nAChR subtypes. This indicates that this compound can be used as a probe to study the plasticity of the NMJ in response to changes in physical activity or in disease models.
Application in Studies of Receptor Pharmacology and Ligand-Receptor Interactions
The high affinity and selectivity of this compound for the α-ε subunit interface of the nAChR make it an excellent ligand for studying the pharmacology and structural biology of this receptor. It has been used to identify specific amino acid residues that are critical for its binding and for the species-specific differences in its potency.
For example, research has shown that this compound binds with a 100-fold higher potency to mouse nAChRs compared to those from rats or humans. nzytech.com Through site-directed mutagenesis studies, specific residues in both the α and ε subunits that govern this species selectivity have been identified. nih.gov For instance, residues at positions 59 and 115 of the ε subunit have been shown to be key mediators of the difference in this compound affinity between mouse and rat nAChRs. nih.gov
Furthermore, detailed analysis of the α-ε, α-γ, and α-δ binding sites has revealed that specific residues within the ε subunit, such as Gly-57, Asp-59, Tyr-111, Tyr-115, and Asp-173, are responsible for the 3700-fold higher affinity of the α-ε site for this compound compared to the α-γ site. nzytech.com These studies, which use this compound as a molecular probe, provide valuable insights into the structural determinants of ligand binding and selectivity at nAChRs, which can inform the design of novel therapeutic agents targeting these receptors.
| Subunit | Residue Position | Significance | Reference |
|---|---|---|---|
| Epsilon (ε) | 59 | Mediates species difference in affinity (mouse vs. rat) | nih.gov |
| Epsilon (ε) | 115 | Mediates species difference in affinity (mouse vs. rat) | nih.gov |
| Epsilon (ε) | Gly-57, Asp-59, Tyr-111, Tyr-115, Asp-173 | Account for higher affinity of the α-ε site compared to the α-γ site | nzytech.com |
Development and Utilization of Fluorescently Tagged this compound Derivatives for Receptor Visualization
To visualize the distribution and dynamics of adult muscle nAChRs, fluorescently tagged derivatives of this compound have been developed. These probes combine the high selectivity of this compound with the sensitivity of fluorescence detection, enabling the direct imaging of receptors in living cells and tissues.
One such derivative is this compound-FAM, where the fluorescent dye carboxyfluorescein (FAM) is conjugated to the this compound peptide. The synthesis of such fluorescent peptides typically involves solid-phase peptide synthesis, allowing for the precise attachment of the fluorophore. evitachem.com The resulting fluorescent derivative can be used to explore the expression and function of adult nAChR subtypes. evitachem.com
The binding kinetics of these fluorescently tagged this compound derivatives can be characterized using techniques such as fluorescence anisotropy, which has confirmed their high affinity for the target receptor, with dissociation constants in the nanomolar range. evitachem.com While specific imaging studies utilizing fluorescently tagged this compound are not as extensively documented as those using other toxins like α-bungarotoxin, the principles of their application are similar. These probes can be used in fluorescence microscopy techniques, such as confocal microscopy, to visualize the localization of ε-containing nAChRs at the neuromuscular junction. nih.gov This allows for the study of receptor clustering, density, and distribution in both normal physiological conditions and in models of neuromuscular diseases.
Preclinical Research Trajectories and Future Directions
Exploration as a Lead Compound for Modulators of Nicotinic Acetylcholine (B1216132) Receptors
Waglerin-1 functions as a competitive antagonist of muscle-type nicotinic acetylcholine receptors. cir-safety.orgresearchgate.netwikipedia.org It exhibits a high affinity for the alpha-1 and alpha-3 subtypes of the nAChR. nih.gov A notable characteristic of this compound is its selective binding to the epsilon subunit of muscle nAChRs, demonstrating approximately 2000-fold higher affinity for the alpha-epsilon subunit interface compared to the alpha-gamma or alpha-delta subunits. cir-safety.orgnih.govdsm.com This selectivity is further highlighted by its significantly higher potency (100-fold) in binding to nAChRs from adult mice compared to those from rats or humans. cir-safety.orgdsm.com The ability of this compound to selectively block the epsilon form of the muscle nAChR, with an IC50 value of 50 nM for adult mouse muscle nAChR, underscores its potential as a lead compound. cir-safety.org Research has explored its utility in the development of novel analgesics and muscle relaxants. nih.gov
Table 1: this compound Binding Affinity and Selectivity
| Target/Species | Binding Characteristic | Value/Fold Difference | Source |
| nAChR Subunits | Affinity for α-ε vs. α-γ or α-δ interface | ~2000-fold higher | cir-safety.org |
| Mammalian Species | Potency in adult mice vs. rat or human nAChR | 100-fold higher | cir-safety.org |
| Adult Mouse Muscle nAChR | IC50 for blocking | 50 nM | cir-safety.org |
Insights into Mechanisms of Neuromuscular Dysfunction
The antagonistic action of this compound at the nAChR disrupts normal neurotransmission at the neuromuscular junction, leading to physiological effects such as muscle paralysis and respiratory failure. nih.govnih.gov Studies have shown that this compound, along with Waglerin-3, can block the epsilon subunits of muscle nAChRs, resulting in rapid muscle collapse, spasms, and dysfunction of the myocardium, central nervous, and respiratory systems in various mammals, including mice and rats. nih.gov
This compound serves as a valuable tool to differentiate between fetal and adult muscle nAChRs, due to its higher affinity for the adult alpha-epsilon subunit interface compared to the fetal alpha-gamma subunit. cir-safety.org This distinction is evident in observations that neonatal mice are resistant to the lethal effects of this compound, and adult knockout mice lacking the epsilon-subunit also exhibit resistance, supporting the critical role of the epsilon-subunit in mediating its toxicity. cir-safety.orgnih.gov Furthermore, this compound has been employed in 3D co-culture models of the neuromuscular junction to simulate congenital myasthenic syndromes by specifically blocking the AChR-epsilon subunit, leading to measurable decreases in calcium and contractile activity.
Potential as a Research Tool for Understanding Neurodegenerative Processes involving nAChRs
The precise and selective action of this compound on nAChRs makes it a significant research tool for investigating their role in various neurodegenerative processes. Its unique mechanism of action is beneficial for studying nAChRs in the context of diseases such as Alzheimer's disease and nicotine (B1678760) addiction. nih.gov this compound is included in compound libraries designed for exploring the mechanisms of neurodegenerative diseases and for the discovery of new therapeutic agents. researchgate.net The peptide holds potential for the development of novel treatments for conditions linked to nAChR dysfunction, including neurological disorders where modulation of these receptors could be beneficial. nih.gov Moreover, a fluorescent derivative, this compound-FAM, has been developed to facilitate the exploration of the expression and function of adult nAChR subtypes.
Emerging Research on this compound in Non-Neuromuscular Systems
Beyond its primary focus on neuromuscular systems, emerging research indicates that this compound may also interact with other receptor systems. Some studies have shown that this compound can affect ionotropic GABA receptors, with the potential to either potentiate or depress the gamma-aminobutyric acid activated current (I(GABA)) depending on the specific neurons. fishersci.atcir-safety.org For instance, this compound has been observed to modulate I(GABA) in murine hypothalamic neurons, demonstrating both increasing and suppressing effects. cir-safety.org
Furthermore, derivatives and analogs of this compound have found application in non-neuromuscular contexts, particularly in the cosmetic industry. Synthetic tripeptides, such as SYN-Ake (Dipeptide Diaminobutyroyl Benzylamide Diacetate), which emulates the active region of this compound, and Pentapeptide-3 (marketed as Vialox), function by antagonizing muscle nAChRs or acting as competitive antagonists at the acetylcholine postsynaptic membrane receptor. These compounds are explored for their ability to reduce the appearance of dynamic wrinkles by modulating muscle contraction. cir-safety.orgnih.gov
Q & A
What structural features of Waglerin-1 contribute to its antagonistic activity at muscle nicotinic acetylcholine receptors (nAChRs)?
Basic Research Question
this compound’s activity arises from its unique 22-amino acid sequence, high proline content, and a single disulfide bond forming a Y-shaped tertiary structure. The flexible branches of this structure adapt to environmental polarity, enabling conformational changes that enhance binding to nAChRs . Key residues in the β1, β2, β6 strands, and the β8-β9 loop of the receptor’s complementary binding face mediate high-affinity interactions, as shown by site-directed mutagenesis studies .
Methodological Insight : Use NMR spectroscopy to resolve its solution structure and molecular dynamics simulations to model binding under varying polarity conditions. Pair with mutagenesis of receptor residues (e.g., Trp-187, Asp-59 in α-subunits) to validate interaction hotspots .
How can researchers experimentally determine the species-selective toxicity of this compound?
Basic Research Question
Species selectivity (e.g., high sensitivity in mice vs. resistance in rats) stems from sequence divergence in nAChR ε-subunits. For example, murine ε-subunit residues at positions homologous to human/rat receptors create distinct electrostatic and hydrophobic interfaces .
Methodological Insight :
- In vitro : Perform competitive binding assays using nAChRs purified from different species (e.g., mouse, rat, human cell lines). Measure IC50 values via radiolabeled α-bungarotoxin displacement .
- In vivo : Administer this compound to transgenic mice expressing chimeric ε-subunits to isolate critical residues .
What experimental strategies resolve contradictions in this compound’s efficacy across developmental stages or disease models?
Advanced Research Question
Discrepancies in this compound’s efficacy (e.g., higher sensitivity in adult vs. neonatal mice) may arise from differential expression of nAChR isoforms. Immature receptors (γ-subunit-containing) resist this compound, while mature receptors (ε-subunit-containing) are susceptible .
Methodological Insight :
- Use immunohistochemistry to map receptor subunit expression in target tissues (e.g., neuromuscular junctions) across developmental stages.
- Combine with electrophysiology (patch-clamp) to correlate receptor composition with toxin-induced current blockade .
How can researchers design assays to distinguish this compound’s binding mechanism from other nAChR antagonists?
Advanced Research Question
this compound competes with agonists (e.g., acetylcholine) but shares partial overlap with α-bungarotoxin binding sites. Its selectivity for ε-subunits contrasts with α7-subunit targeting by toxins like ArIB .
Methodological Insight :
- Competitive Binding Assays : Co-apply this compound with α-bungarotoxin or ArIB in radioligand displacement studies to identify overlapping/non-overlapping sites .
- Electrophysiological Profiling : Compare toxin effects on chimeric receptors (e.g., ε/α7 subunit hybrids) to isolate structural determinants of selectivity .
What computational and biophysical methods validate this compound’s interaction dynamics with nAChRs?
Advanced Research Question
The Y-shaped conformation of this compound allows flexible docking to nAChRs, but environmental factors (e.g., membrane proximity) may alter binding kinetics .
Methodological Insight :
- Molecular Docking : Simulate toxin-receptor interactions using crystal structures of homologous proteins (e.g., AChBP) to predict binding poses .
- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates under varying ionic strength or lipid bilayer conditions to assess environmental effects .
How do post-translational modifications or synthetic analogs influence this compound’s pharmacological profile?
Advanced Research Question
Natural this compound lacks post-translational modifications, but synthetic analogs (e.g., SNPepTMAKE) show reduced potency (IC50 >400 ppm vs. 50 nM for this compound in M1-CHO cells) .
Methodological Insight :
- Structure-Activity Relationship (SAR) Studies : Synthesize this compound analogs with proline substitutions or disulfide bond variations. Test receptor affinity via fluorescence polarization assays .
- Metabolic Stability Assays : Incubate analogs in serum or liver microsomes to identify degradation hotspots for optimization .
Table 1: Key Properties of this compound vs. Other nAChR Antagonists
What ethical and technical considerations apply when using this compound in vivo studies?
Advanced Research Question
Species-specific toxicity necessitates strict adherence to ethical guidelines (e.g., avoiding insensitive species like rats for efficacy studies) .
Methodological Insight :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
